molecular formula C12H26BNO2 B1429612 2-Octyl-1,3,6,2-dioxazaborocane CAS No. 96508-56-4

2-Octyl-1,3,6,2-dioxazaborocane

Cat. No. B1429612
CAS RN: 96508-56-4
M. Wt: 227.15 g/mol
InChI Key: FIMPPRVTIAPGGM-UHFFFAOYSA-N
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Description

“2-Octyl-1,3,6,2-dioxazaborocane” is a boron-containing organic compound. It has the molecular formula C12H26BNO2 and a molecular weight of 227.15 .


Synthesis Analysis

New 1,3,6,2-dioxazaborocanes, including 2-Octyl-1,3,6,2-dioxazaborocane, were synthesized by the reactions of aryl- or methylboronic acids with dialkanolamines . The treatment of (Me2NCH2CH2O)3B with MeN(CH2CH2OH)(CH2CPh2OH) afforded 2-Octyl-1,3,6,2-dioxazaborocane .


Molecular Structure Analysis

The molecular structure of 2-Octyl-1,3,6,2-dioxazaborocane consists of a boron atom bonded to a nitrogen atom and two oxygen atoms, forming a distorted tetrahedral shape . The boron-nitrogen distances provide unambiguous evidence for the presence of the B←N transannular interaction in these compounds .


Physical And Chemical Properties Analysis

2-Octyl-1,3,6,2-dioxazaborocane is a clear liquid . It should be stored sealed in a dry environment at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Structural Analysis

2-Octyl-1,3,6,2-dioxazaborocane is a part of the 1,3,6,2-dioxazaborocane family, which has been synthesized and analyzed for various structures and substituents. For example, Lermontova et al. (2008) synthesized new 1,3,6,2-dioxazaborocanes with various substituents and studied their structures through X-ray diffraction and NMR spectroscopy, highlighting the distorted tetrahedral coordination polyhedra of boron atoms in these complexes (Lermontova et al., 2008).

Application in Organic Synthesis

Dioxazaborocanes are used in organic synthesis and chemical transformations. Bonin et al. (2011) discussed how they have been traditionally used for isolation and characterization of boronic adducts and intermediates but have recently found use in chemical transformations, offering a fluoride-free alternative to organotrifluoroborate salts (Bonin et al., 2011).

Lubrication Applications

In the field of lubrication, Yan et al. (2014) explored the use of 6-octadecyl-1,3,6,2-dioxazaborocan-2-ol calcium salt (a derivative of dioxazaborocane) in oil-in-water emulsions for lubricating metal surfaces, demonstrating its effectiveness in reducing friction on stainless steel and CoCrMo alloy surfaces (Yan et al., 2014).

Fluorescent Material for Peroxide Detection

The application of dioxazaborocane derivatives as fluorescent materials has been studied by Frenois et al. (2016), who synthesized a compound for the detection of hydrogen peroxide, demonstrating its potential as a fluorescent sensor for peroxide-based explosives (Frenois et al., 2016).

Functionalization of Epoxy Resins

Ito et al. (2020) demonstrated the use of dynamic dioxazaborocane formation for functionalizing post-cure epoxy resins, highlighting the potential of dioxazaborocanes in material science for creating functional coatings and adhesives (Ito et al., 2020).

Tribology and Anti-Wear Properties

In tribology, Yan et al. (2014) synthesized novel borate esters, including a derivative of dioxazaborocane, and found them effective as anti-wear and extreme pressure additives in lubricants, forming protective films on surfaces (Yan et al., 2014).

Safety And Hazards

The safety data sheet for 2-Octyl-1,3,6,2-dioxazaborocane indicates that it may cause skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-octyl-1,3,6,2-dioxazaborocane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26BNO2/c1-2-3-4-5-6-7-8-13-15-11-9-14-10-12-16-13/h14H,2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMPPRVTIAPGGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCNCCO1)CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90856578
Record name 2-Octyl-1,3,6,2-dioxazaborocane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Octyl-1,3,6,2-dioxazaborocane

CAS RN

96508-56-4
Record name 2-Octyl-1,3,6,2-dioxazaborocane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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